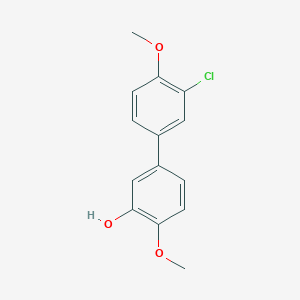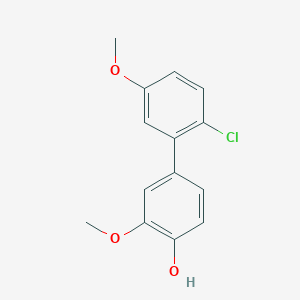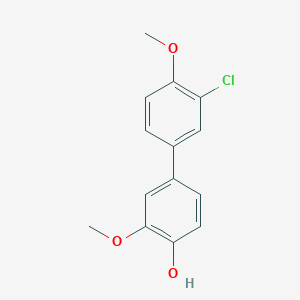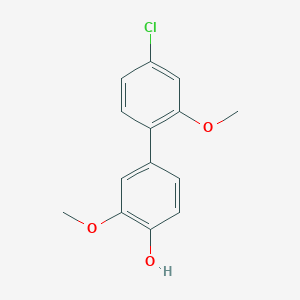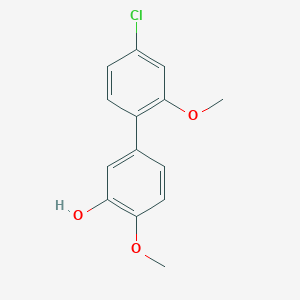
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% (2M5TFPP) is a phenol compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 294.32 g/mol and a melting point of 131 °C. 2M5TFPP has a wide range of applications in the field of biochemistry and physiology, and it is used as a reagent for the synthesis of various compounds.
Wirkmechanismus
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several mechanisms of action. It can act as an inhibitor of enzymes, such as those involved in the synthesis of fatty acids and cholesterol. It can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it can act as a modulator of gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Biochemical and Physiological Effects
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several biochemical and physiological effects. It can inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, resulting in a decrease in their levels. It can also act as an antioxidant, preventing oxidative damage and reducing inflammation. Additionally, it can modulate gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to its use. It is not soluble in water, and it can be toxic if ingested or inhaled.
Zukünftige Richtungen
In the future, 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% could be used in the development of new drugs and therapies. It could also be used to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of free radicals on cellular processes. Finally, it could be used to investigate the mechanisms of action of various compounds and to develop new synthetic methods.
Synthesemethoden
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-5-(3-trifluoromethylphenyl)phenol (2C5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product. Another method involves the reaction of 2-bromo-5-(3-trifluoromethylphenyl)phenol (2B5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of compounds such as 2-methoxy-3-trifluoromethylphenoxyacetic acid (2M3TFPAA) and 2-methoxy-5-trifluoromethylphenoxyacetic acid (2M5TFPAA). It is also used as a reagent for the synthesis of other compounds, such as 2-methoxy-4-trifluoromethylphenol (2M4TFP) and 4-methoxy-2-trifluoromethylphenol (4M2TFP).
Eigenschaften
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPRLJDAKRRFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685686 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-trifluoromethylphenyl)phenol | |
CAS RN |
1261979-03-6 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

